molecular formula C17H27IO3 B6271536 ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694744-93-7

ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6271536
CAS No.: 2694744-93-7
M. Wt: 406.3
InChI Key:
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Description

Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound . This reaction often requires specific conditions, such as the use of a mercury lamp and specialized glassware, making it technically challenging to scale up .

Industrial Production Methods

Industrial production of this compound may involve optimizing the photochemical [2+2] cycloaddition process to enhance yield and scalability. This could include the use of continuous flow reactors and advanced photochemical equipment to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidized derivatives may include alcohols or carboxylic acids.

    Reduction Products: Reduced forms of the compound may feature hydrogenated bicyclic structures.

Mechanism of Action

The mechanism of action of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific combination of a bicyclic core with an iodomethyl group. This combination imparts distinct reactivity and potential for diverse applications in various scientific fields .

Properties

CAS No.

2694744-93-7

Molecular Formula

C17H27IO3

Molecular Weight

406.3

Purity

91

Origin of Product

United States

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